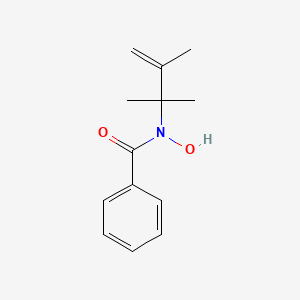
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- is a chemical compound with the molecular formula C10H13NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group and a trimethylpropenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Lewis acids). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Wirkmechanismus
The mechanism of action of Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. detailed studies on its exact mechanism of action are limited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzohydroxamic acid: Similar in structure but lacks the trimethylpropenyl group.
Phenylhydroxamic acid: Another hydroxamic acid derivative with a phenyl group.
N-Hydroxybenzamide: Similar to Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- but without the trimethylpropenyl group.
Uniqueness
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- is unique due to the presence of the trimethylpropenyl group, which may confer distinct chemical and biological properties compared to other benzamide derivatives
Eigenschaften
CAS-Nummer |
208343-76-4 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N-(2,3-dimethylbut-3-en-2-yl)-N-hydroxybenzamide |
InChI |
InChI=1S/C13H17NO2/c1-10(2)13(3,4)14(16)12(15)11-8-6-5-7-9-11/h5-9,16H,1H2,2-4H3 |
InChI-Schlüssel |
VHMCSIWQTHVVBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C)(C)N(C(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


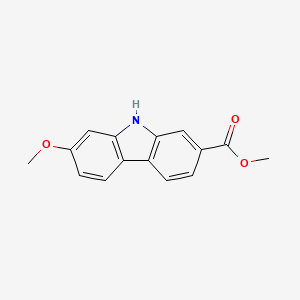
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)
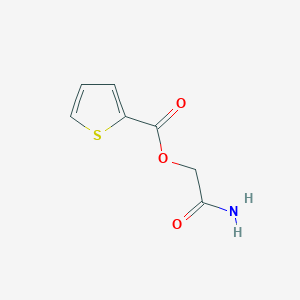
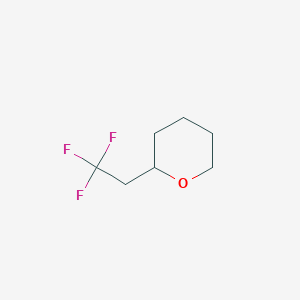


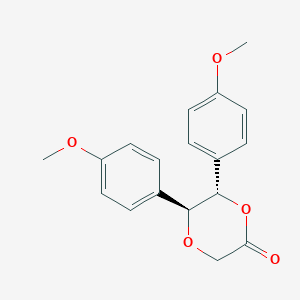
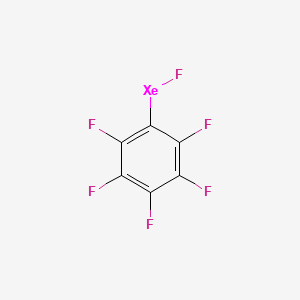
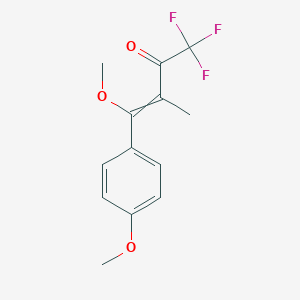
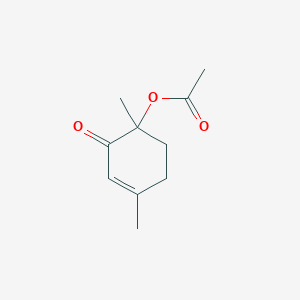
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)

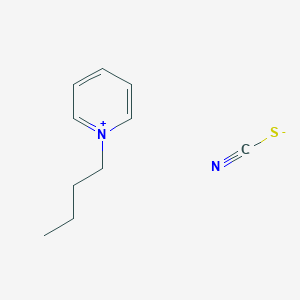
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
